molecular formula C17H19ClN6O B6446665 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine CAS No. 2548985-57-3

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine

Cat. No.: B6446665
CAS No.: 2548985-57-3
M. Wt: 358.8 g/mol
InChI Key: MRFJVWYFPVVNGG-UHFFFAOYSA-N
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Description

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine is a unique compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure combines elements of pyridine, piperidine, and purine, making it an interesting molecule for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine typically involves multiple steps:

  • Preparation of 3-chloropyridin-4-yl-methanol: Chlorination of pyridine followed by reaction with formaldehyde.

  • Formation of piperidin-1-yl-methanol: Reaction of piperidine with formaldehyde.

  • Coupling of intermediates: Linking the 3-chloropyridin-4-yl-methanol with piperidin-1-yl-methanol under basic conditions.

  • Final cyclization with purine: Reaction with 9-methyl-9H-purine under acidic or basic conditions, depending on the desired outcome.

Industrial Production Methods

Industrial production may involve the use of continuous flow reactors to optimize the reaction conditions, such as temperature and pressure. This enhances yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.

  • Reduction: Reduction reactions can potentially reduce specific functional groups.

  • Substitution: The compound is reactive in nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like KMnO₄ or CrO₃ in acidic or neutral medium.

  • Reduction: Hydrogenation over Pd/C or use of reducing agents like NaBH₄.

  • Substitution: Strong bases like NaOH or KOH in aprotic solvents, such as DMF or DMSO.

Major Products

  • Oxidation: Formation of carboxylic acid or aldehyde derivatives.

  • Reduction: Formation of fully hydrogenated products.

  • Substitution: Various substituted purine derivatives.

Scientific Research Applications

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine has diverse applications in scientific research:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Studying cellular processes and as a molecular probe.

  • Medicine: Potential therapeutic applications, particularly in drug discovery for targeting specific biological pathways.

  • Industry: Usage in material science and catalysis.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or nucleic acids.

  • Pathways Involved: May inhibit or activate biochemical pathways by binding to target sites, altering their function.

Comparison with Similar Compounds

Comparison

  • 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine vs. 6-chloro-9H-purine: The former has additional functional groups that can interact with different targets, making it more versatile.

  • This compound vs. 9-methyl-6H-purine: The presence of the piperidinyl and pyridinyl groups provides unique binding properties.

List of Similar Compounds

  • 6-chloro-9H-purine

  • 9-methyl-6H-purine

  • 4-chloropyridine

This article provides an overview of the compound's synthesis, reactions, applications, and comparison with similar compounds. It highlights the unique aspects that make this compound a significant molecule in research and industry.

Properties

IUPAC Name

6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O/c1-23-11-22-15-16(23)20-10-21-17(15)24-6-3-12(4-7-24)9-25-14-2-5-19-8-13(14)18/h2,5,8,10-12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFJVWYFPVVNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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